Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 24562-76-3 . It has a molecular weight of 205.26 . The IUPAC name for this compound is ethyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate .
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The InChI code for Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is 1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a liquid at room temperature .Scientific Research Applications
Antibiotic Properties
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have shown significant biological activity. A derivative, helquinoline, extracted from Janibacter limosus, demonstrated high activity against bacteria and fungi (Asolkar et al., 2004).
Synthesis and Reactivity
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a critical role in the synthesis of various quinolones and tetrahydro-4-oxoquinoline derivatives. Its reactivity has been explored in numerous chemical reactions, leading to the creation of new compounds with potential applications in medicinal chemistry (Guillou et al., 1998).
Crystal Structure Analysis
The compound's crystal structure and molecular interactions have been studied, providing insights into its chemical properties and potential applications. This research contributes to understanding the compound's behavior in various chemical environments (Baba et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis using ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives has been explored, highlighting the compound's utility in producing specific enantiomers for pharmaceutical applications (Paál et al., 2007).
Chemical Reactions and Derivatives
Studies have explored the reactivity of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate in various chemical reactions, leading to the synthesis of novel compounds with potential industrial and medicinal applications (Lu & Shi, 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGAOSLPHJFCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497242 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
CAS RN |
24562-76-3 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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